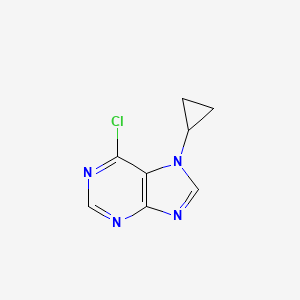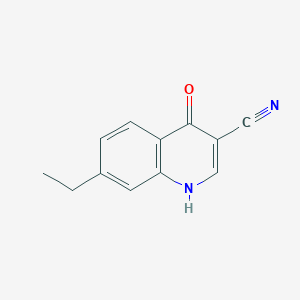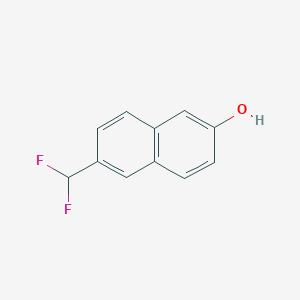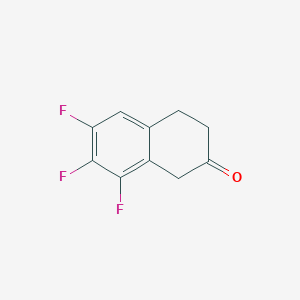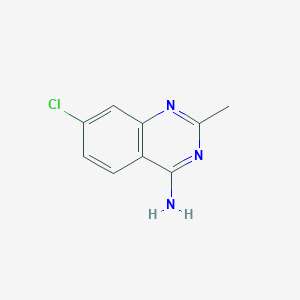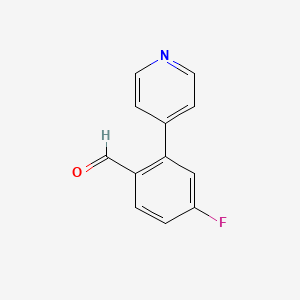
(5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanamine: is a heterocyclic compound that contains both a thiadiazole and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanamine typically involves the formation of the thiadiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of a pyridine derivative with a thiadiazole precursor under specific conditions. For example, the reaction of 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole with an amine can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
In biological research, this compound is investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of thiadiazole exhibit significant antimicrobial activity against various pathogens .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being studied for its ability to inhibit specific enzymes and pathways involved in diseases such as cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal stability .
Wirkmechanismus
The mechanism of action of (5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, modulating processes such as cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole
- 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine
- 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thione
Uniqueness
(5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanamine is unique due to its specific combination of the thiadiazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in drug discovery and materials science.
Eigenschaften
CAS-Nummer |
1346687-65-7 |
|---|---|
Molekularformel |
C8H8N4S |
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
[5-(1,3,4-thiadiazol-2-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C8H8N4S/c9-2-6-1-7(4-10-3-6)8-12-11-5-13-8/h1,3-5H,2,9H2 |
InChI-Schlüssel |
HDRJMNDJRZZCST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1C2=NN=CS2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-1H-imidazo[4,5-c]pyridine formate](/img/structure/B11901100.png)

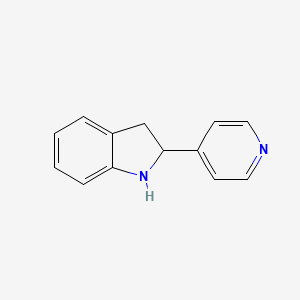
![2-(Pyridin-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11901120.png)
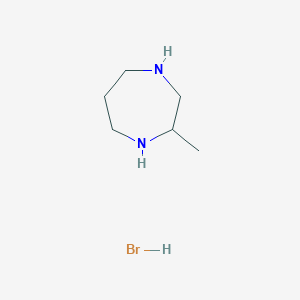
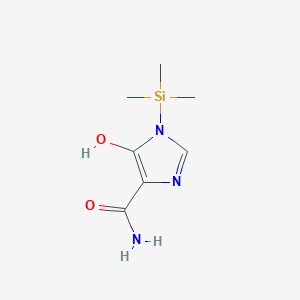
![1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11901141.png)
